molecular formula C16H15N3O3 B2701239 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034317-87-6

2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Cat. No.: B2701239
CAS No.: 2034317-87-6
M. Wt: 297.314
InChI Key: CCNLGMNGOXPQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is a complex organic compound featuring a methoxy group, a methyl group, and a phenyl group attached to an oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the oxazolo[5,4-b]pyridine core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[5,4-b]pyridine core can bind to active sites, modulating the activity of these targets and influencing biological pathways. The methoxy and acetamide groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(5-methyl-2-phenyloxazolo[4,5-b]pyridin-6-yl)acetamide: Similar structure but different positioning of the oxazole ring.

    2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-c]pyridin-6-yl)acetamide: Variation in the fusion of the oxazole and pyridine rings.

    2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-d]pyridin-6-yl)acetamide: Another structural isomer with different ring fusion.

Uniqueness

2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methoxy-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-12(18-14(20)9-21-2)8-13-16(17-10)22-15(19-13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNLGMNGOXPQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.